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molecular formula C7H7N3 B092378 5-Aminoindazole CAS No. 19335-11-6

5-Aminoindazole

Cat. No. B092378
M. Wt: 133.15 g/mol
InChI Key: XBTOSRUBOXQWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315513B2

Procedure details

By referring to the Step 6 of Example 1, 5-nitroindazole (5.0 g, 30.7 mmol), Pd/C (1.2 g), were used to obtain a product (2.6 g, 62.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Yield
62.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-])=O>[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Step Two
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 62.6%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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